2-Fluoro-6-nitrotoluene

Catalog No.
S703542
CAS No.
769-10-8
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-nitrotoluene

CAS Number

769-10-8

Product Name

2-Fluoro-6-nitrotoluene

IUPAC Name

1-fluoro-2-methyl-3-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3

InChI Key

GXPIVRKDWZKIKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]

2-F-6-NT is a man-made organic compound. Its origins likely lie in the exploration of functionalized nitroaromatic derivatives. Scientific research has investigated its potential applications in various fields, including:

  • Intermediate in organic synthesis: The presence of the nitro and fluorine groups makes 2-F-6-NT a valuable intermediate for the synthesis of more complex molecules [].

Molecular Structure Analysis

The key feature of 2-F-6-NT's structure is the aromatic ring with a fluorine atom at position 2 and a nitro group (NO2) at position 6. The fluorine atom's electronegativity can influence the reactivity of the aromatic ring, while the nitro group is a strong electron-withdrawing group. This combination can activate the ring for further functionalization reactions.


Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The activated aromatic ring can undergo nucleophilic substitution reactions, where a nucleophile replaces the fluorine atom with a new functional group.
  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the low-temperature range (below 100°C) based on similar structures [].
  • Boiling point: Expected to be high due to the aromatic ring and polar nitro group (likely above 200°C) [].
  • Solubility: Slightly soluble in organic solvents due to the aromatic character, but likely insoluble in water due to the polar nitro group [].

Currently, there is no documented research on a specific mechanism of action for 2-F-6-NT in biological systems.

As with most nitroaromatic compounds, 2-F-6-NT is likely to exhibit some degree of toxicity. Specific data is lacking, but caution should be exercised when handling it due to potential hazards, including:

  • Skin and eye irritation: Nitroaromatics can irritate or damage skin and eyes on contact [].
  • Inhalation hazard: Inhalation may cause respiratory irritation [].
  • Combustible: The presence of aromatic and nitro groups suggests flammability [].

Precursor for Fluorinated Fine Chemicals:

The presence of the fluorine atom makes 2-F-6-NT a valuable intermediate for synthesizing various fluorinated fine chemicals. These chemicals possess specific properties desirable in pharmaceuticals, agrochemicals, and electronic materials []. Studies have explored using 2-F-6-NT as a starting material for the synthesis of fluorinated biaryl compounds, which are important building blocks in drug discovery [].

Investigating Fluorine's Impact on Reactivity:

The incorporation of fluorine can alter the reactivity of a molecule. Researchers have employed 2-F-6-NT to understand how the fluorine atom positioned at the ortho-position (relative to the nitro group) affects reactivity in aromatic nucleophilic substitution reactions [, ]. This knowledge can be valuable in designing new synthetic strategies for fluorinated molecules.

Potential Applications in Materials Science:

Some studies have investigated the potential applications of 2-F-6-NT in materials science. For instance, research has explored using 2-F-6-NT as a precursor for the synthesis of fluorinated polymers with unique thermal and electrical properties []. However, further research is needed to determine the viability of these applications.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

769-10-8

Wikipedia

2-Fluoro-6-nitrotoluene

Dates

Modify: 2023-08-15

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